

# Spectroscopic data of Cyclopentanecarbonitrile (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclopentanecarbonitrile

Cat. No.: B127170

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## Spectroscopic Data of Cyclopentanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclopentanecarbonitrile** (CAS No. 4254-02-8), a key building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Cyclopentanecarbonitrile**.

#### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **Cyclopentanecarbonitrile** exhibits signals corresponding to the methine proton and the methylene protons of the cyclopentyl ring.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.85 - 2.95	m	1H	-	H-1
1.95 - 2.10	m	2H	-	H-2a, H-5a
1.75 - 1.90	m	2H	-	H-2b, H-5b
1.60 - 1.75	m	4H	-	H-3, H-4

Note: The assignments are based on the expected chemical shifts and multiplicities for the cyclopentyl ring protons. 'a' and 'b' denote the diastereotopic protons of the methylene groups.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum shows distinct signals for the nitrile carbon, the methine carbon, and the methylene carbons of the cyclopentyl ring.

Chemical Shift ( $\delta$ ) ppm	Assignment
122.5	C $\equiv$ N
35.5	C-1
31.0	C-2, C-5
25.0	C-3, C-4

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Cyclopentanecarbonitrile** is characterized by a strong absorption band for the nitrile group.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2965	Strong	C-H stretch (aliphatic)
2875	Medium	C-H stretch (aliphatic)
2245	Strong	C≡N stretch (nitrile)
1455	Medium	C-H bend (methylene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

m/z	Relative Abundance (%)	Proposed Fragment
95	40	[M] <sup>+</sup> (Molecular Ion)
94	100	[M-H] <sup>+</sup>
68	85	[M-HCN] <sup>+</sup>
67	95	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
54	50	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
41	80	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used.
- Sample Preparation: Approximately 10-20 mg of **Cyclopentanecarbonitrile** was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- **$^1\text{H}$  NMR Acquisition:** The spectrum was acquired with a  $30^\circ$  pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were co-added.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum was acquired using a proton-decoupled sequence with a  $45^\circ$  pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans were accumulated.
- **Data Processing:** The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$ . Phase and baseline corrections were applied to the resulting spectra.

## IR Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory was utilized.
- **Sample Preparation:** A single drop of neat **Cyclopentanecarbonitrile** was placed directly onto the diamond crystal of the uATR accessory.
- **Data Acquisition:** The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

## Mass Spectrometry

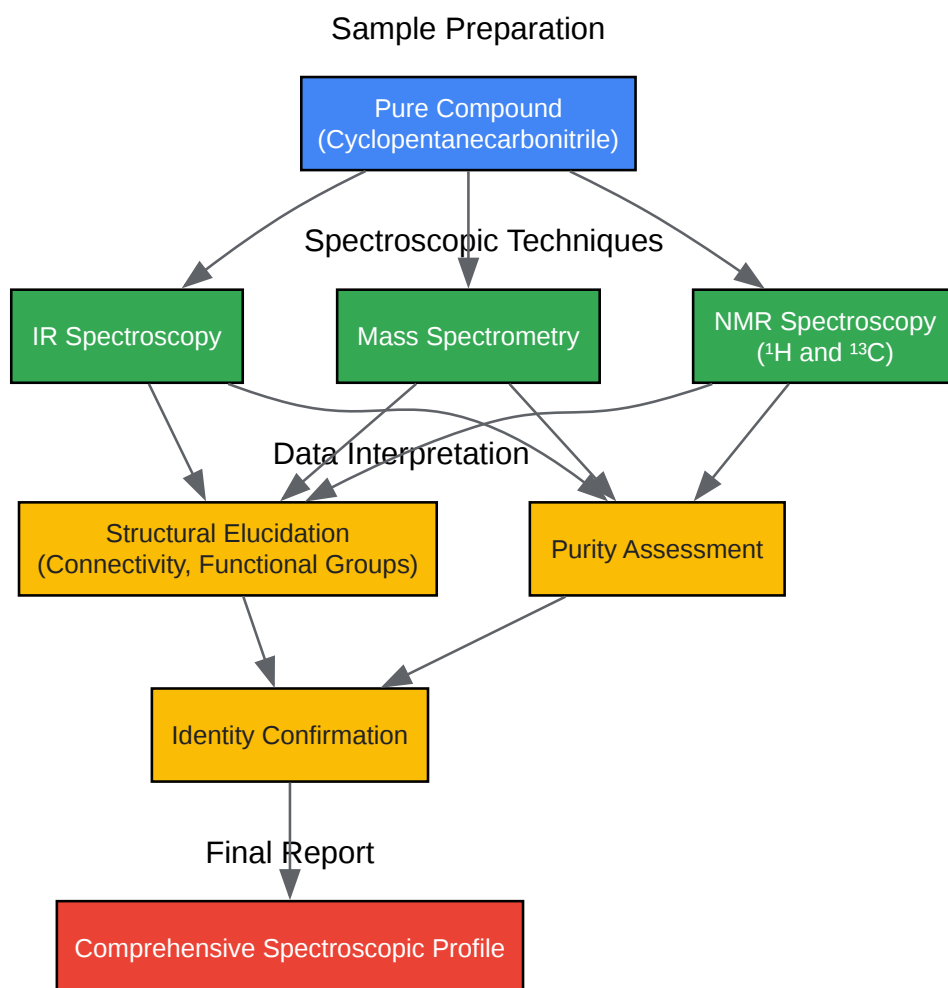
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) (e.g., Agilent 7890B GC with a 5977A MSD) was employed.
- **Gas Chromatography (GC):**
  - **Column:** HP-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or equivalent.
  - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
  - **Inlet:** Splitless injection of 1  $\mu\text{L}$  of a dilute solution of **Cyclopentanecarbonitrile** in dichloromethane. Inlet temperature was maintained at  $250^\circ\text{C}$ .

- Oven Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
- Mass Spectrometry (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole.
  - Scan Range: m/z 35-350.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Cyclopentanecarbonitrile**.

## Spectroscopic Analysis Workflow



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)